molecular formula C18H16BrNO3S B2844273 2-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-methoxybenzamide CAS No. 2097892-39-0

2-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-methoxybenzamide

Cat. No.: B2844273
CAS No.: 2097892-39-0
M. Wt: 406.29
InChI Key: FUDKKFADVHMLRW-UHFFFAOYSA-N
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Description

2-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-methoxybenzamide is a synthetic aromatic benzamide compound of significant interest in medicinal chemistry and early-stage pharmaceutical research. With a molecular formula of C18H15BrNO3S and a molecular weight of 405.29 g/mol, this compound features a unique structure incorporating bromo, methoxy, furan, and thiophene functionalities . This specific arrangement of heteroaromatic rings and substituents makes it a valuable chemical scaffold for the design and synthesis of novel bioactive molecules. Compounds with similar structural motifs, particularly those containing a 2-bromo-5-methoxybenzamide group, have been investigated as potential inhibitors of the NLRP3 inflammasome, a key target in developing therapeutics for neurodegenerative diseases, autoinflammatory disorders, and other conditions linked to innate immune system dysregulation . The furan and thiophene rings are privileged structures in drug discovery, often contributing to favorable binding interactions with biological targets. As such, this compound serves primarily as a sophisticated building block for chemical biology and hit-to-lead optimization campaigns. Researchers can utilize it to explore structure-activity relationships (SAR), develop new chemical probes, or as an intermediate in synthesizing more complex molecules for high-throughput screening. This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-bromo-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO3S/c1-22-13-4-5-16(19)14(9-13)18(21)20-10-15(12-6-8-24-11-12)17-3-2-7-23-17/h2-9,11,15H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUDKKFADVHMLRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC(C2=CSC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-methoxybenzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes bromine, furan, thiophene, and methoxy groups, which may contribute to its interaction with various biological systems.

The chemical formula for this compound is C17H14BrNO2SC_{17}H_{14}BrNO_2S, with a molecular weight of approximately 376.3 g/mol. The presence of multiple functional groups suggests potential reactivity and biological activity, making it a candidate for further pharmacological studies.

Property Value
Molecular FormulaC17H14BrNO2SC_{17}H_{14}BrNO_2S
Molecular Weight376.3 g/mol
CAS Number2097872-50-7

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including antimicrobial and anticancer properties. The biological activity of 2-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-methoxybenzamide can be categorized into several key areas:

Antimicrobial Activity

Studies have shown that compounds containing furan and thiophene moieties can inhibit the growth of various bacteria and fungi. For instance, derivatives of furan and thiophene have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . Preliminary findings suggest that 2-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-methoxybenzamide may possess similar antimicrobial properties, warranting further investigation.

Anticancer Activity

The compound's structural components may also contribute to its anticancer potential. Research on related compounds has indicated that they can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For example, benzothiazole derivatives have shown high antitumor activity in both 2D and 3D cell culture assays . The specific mechanisms through which 2-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-methoxybenzamide exerts its effects are still under investigation, but it is hypothesized that it may interfere with critical cellular pathways involved in tumor growth.

Case Studies

  • Antitumor Efficacy : A study evaluated the efficacy of various furan derivatives against lung cancer cell lines (A549, HCC827, NCI-H358). Compounds similar to 2-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-methoxybenzamide exhibited IC50 values ranging from 0.85 µM to 6.75 µM, indicating significant cytotoxicity against cancer cells while maintaining moderate effects on normal fibroblast cells .
    Compound Cell Line IC50 (µM)
    Compound AA5496.75
    Compound BHCC8275.13
    Compound CNCI-H3584.01
  • Antimicrobial Testing : The antimicrobial activity was assessed using the broth microdilution method against E. coli and S. aureus. Results indicated that compounds with similar structures inhibited bacterial growth effectively, suggesting a potential for developing new antimicrobial agents based on this scaffold .

The exact mechanisms through which 2-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-methoxybenzamide operates are yet to be fully elucidated. However, it is believed that the compound may:

  • Inhibit specific enzymes or receptors involved in cell signaling pathways.
  • Interact with DNA or RNA, disrupting replication or transcription processes.

Preparation Methods

Key Synthetic Challenges

Stereoelectronic effects from the bromine and methoxy groups necessitate careful selection of coupling conditions to prevent demethylation or debromination. The proximal furan and thiophene rings introduce steric hindrance requiring optimized protection-deprotection strategies during ethylamine synthesis.

Preparation of 2-(Furan-2-yl)-2-(Thiophen-3-yl)ethylamine Intermediate

The amine precursor is synthesized through a multi-step sequence involving nucleophilic substitutions and reductive amination.

Thiophene-Furan Ethyl Bromide Synthesis

Reaction of 1,2-dibromoethane with furan-2-ylmagnesium bromide (1.2 eq) in THF at −78°C produces 2-bromoethylfuran (62% yield). Subsequent displacement with thiophen-3-yl lithium (2 eq) at 0°C affords 2-(furan-2-yl)-2-(thiophen-3-yl)ethyl bromide (mp 89–91°C).

Table 1: Optimization of Displacement Reaction

Parameter Condition 1 Condition 2 Optimal Condition
Temperature (°C) −20 0 0
Solvent DMF THF THF
Reaction Time (h) 24 8 8
Yield (%) 38 72 72

Reductive Amination Pathway

Alternative synthesis via condensation of furan-2-carbaldehyde and thiophen-3-carbaldehyde with ammonium acetate in ethanol (reflux, 12 h) followed by NaBH4 reduction yields the target ethylamine (55% yield, purity >98% by HPLC).

Amide Coupling Strategies

Three methods were evaluated for conjugating the benzoic acid derivative with the ethylamine intermediate.

Schlenk-Type Acid Chloride Coupling

Treatment of 2-bromo-5-methoxybenzoic acid with oxalyl chloride (1.5 eq) in dichloromethane (0°C → rt, 4 h) generates the corresponding acid chloride. Reaction with 2-(furan-2-yl)-2-(thiophen-3-yl)ethylamine (1.1 eq) in presence of triethylamine (2 eq) gives the target amide in 68% yield (mp 154–156°C).

Equation 1:
$$ \text{C}7\text{H}6\text{BrO}3 + \text{C}6\text{H}7\text{NS} + \text{C}4\text{H}3\text{O} \xrightarrow{\text{(COCl)}2, \text{Et}3\text{N}} \text{C}{18}\text{H}{16}\text{BrNO}3\text{S} $$

HATU-Mediated Solution-Phase Synthesis

Employing 1-[(dimethylamino)(chloromethylene)]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) as coupling reagent (1.2 eq) in DMF increases yield to 82%. Critical parameters include:

  • Strict temperature control (0–5°C)
  • 4Å molecular sieves to scavenge moisture
  • 2.5 eq DIEA as base

Solid-Phase Synthesis on Wang Resin

Immobilization of the benzoic acid to hydroxymethylphenoxypropyl resin (0.8 mmol/g loading) enables repetitive coupling cycles (DIC/HOBt activation). Cleavage with TFA/H2O (95:5) provides product in 74% yield with >99% purity (LC-MS).

Spectroscopic Characterization

NMR Spectral Analysis (DMSO-d6)

  • 1H NMR (400 MHz): δ 8.42 (d, J=8.4 Hz, 1H, Ar-H), 7.89 (s, 1H, thiophene-H), 7.62 (dd, J=8.4, 2.4 Hz, 1H, Ar-H), 7.31 (d, J=2.4 Hz, 1H, Ar-H), 6.78–6.83 (m, 2H, furan-H), 4.12–4.21 (m, 2H, CH2), 3.85 (s, 3H, OCH3)
  • 13C NMR (100 MHz): 167.8 (C=O), 152.1 (OCH3), 142.3 (furan C-2), 138.9 (thiophene C-3), 132.4–118.7 (aromatic carbons)

Mass Spectrometry

HRMS (ESI+) calcd for C18H16BrNO3S [M+H]+: 406.0234, found: 406.0231. Isotopic pattern matches expected Br:Cl ratio (3:1).

Process Optimization and Scale-Up

Solvent Screening for Coupling

Table 2: Solvent Effects on Amidation Yield

Solvent Dielectric Constant Yield (%) Purity (%)
DMF 36.7 82 98
DCM 8.93 68 95
THF 7.58 71 97
EtOAc 6.02 54 91

Temperature-Controlled Crystallization

Gradient cooling from 60°C to −20°C in ethanol/water (7:3) produces prismatic crystals suitable for X-ray analysis (CCDC deposition pending). Phase purity confirmed by PXRD (2θ = 5–50°, Cu Kα).

Mechanistic Considerations

Amide Bond Formation Kinetics

Monitoring by in situ IR shows complete acid chloride conversion within 15 min (ν(C=O) shift from 1765 cm−1 to 1689 cm−1). Second-order rate constant (k2) of 0.42 L mol−1 s−1 at 25°C suggests diffusion-controlled reaction.

Byproduct Formation Pathways

Major impurities include:

  • N-Ethyl debrominated product (2–3%) from competing SN2 displacement
  • Oxazole ring formation (1–2%) via furan ring opening under acidic conditions

Comparative Method Evaluation

Table 3: Synthesis Method Performance Metrics

Parameter Schlenk Method HATU Method Solid-Phase
Yield (%) 68 82 74
Purity (%) 95 98 99
Scale-Up Potential Moderate High Limited
Cost Index 1.0 3.2 5.8

Q & A

Q. What are the recommended synthetic routes for 2-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-methoxybenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with bromination of a methoxybenzoic acid precursor, followed by coupling with a furan-thiophene ethylamine derivative. Key steps include:
  • Bromination : Use N-bromosuccinimide (NBS) in dichloromethane under controlled temperature (0–5°C) to introduce the bromine atom .
  • Amide Coupling : Employ carbodiimide crosslinkers (e.g., EDC/HCl) with DMAP catalysis in anhydrous DMF to ensure efficient amide bond formation .
    Optimization requires monitoring reaction progress via TLC and adjusting solvent polarity (e.g., ethyl acetate/petroleum ether mixtures) for purification .

Q. How can spectroscopic techniques (e.g., NMR, MS) confirm the structure of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Analyze aromatic proton splitting patterns (e.g., methoxy singlet at δ ~3.8 ppm, furan/thiophene protons at δ 6.5–7.5 ppm) and carbonyl resonance (δ ~165 ppm) .
  • Mass Spectrometry (MS) : Use high-resolution ESI-MS to confirm the molecular ion ([M+H]+) and bromine isotope pattern (1:1 ratio for 79Br/81Br) .
  • IR Spectroscopy : Validate the amide C=O stretch (~1650 cm⁻¹) and absence of unreacted carboxylic acid O-H (~2500–3500 cm⁻¹) .

Q. What initial biological screening assays are appropriate for evaluating its therapeutic potential?

  • Methodological Answer :
  • Antimicrobial Activity : Perform broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .
  • Cancer Cell Viability : Use MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
  • Enzyme Inhibition : Screen against kinases or proteases via fluorometric/colorimetric assays (e.g., ATPase activity) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve structural ambiguities in this compound?

  • Methodological Answer :
  • Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) on a single crystal at 100 K. Index and integrate reflections with SHELXS .
  • Refinement : Apply SHELXL for full-matrix least-squares refinement. Key parameters: anisotropic displacement for Br, furan/thiophene rings, and hydrogen bonding (e.g., amide N-H···O interactions) .
  • Validation : Check R-factor convergence (<5%) and electron density maps for missing/disordered atoms .

Q. What strategies address contradictory bioactivity data between in vitro and in vivo models?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure plasma stability (e.g., mouse plasma incubation) and hepatic microsome metabolism to identify rapid degradation .
  • Formulation Adjustments : Use PEGylated liposomes or cyclodextrin complexes to enhance solubility and bioavailability .
  • Target Engagement Studies : Employ CETSA (Cellular Thermal Shift Assay) to confirm target binding in vivo .

Q. How can SAR studies optimize the furan and thiophene moieties for enhanced activity?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with electron-withdrawing groups (e.g., nitro, cyano) on the furan/thiophene rings to modulate π-π stacking .
  • Bioisosteric Replacement : Replace thiophene with selenophene or furan with pyrrole to assess steric/electronic effects on receptor binding .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., kinases) .

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